(R)-1-iodo-2-methylheptan-2-ol
Description
(R)-1-Iodo-2-methylheptan-2-ol is a chiral secondary alcohol characterized by a heptane backbone with a methyl group and an iodine atom at the 2- and 1-positions, respectively. The stereochemistry at the 2-position (R-configuration) and the presence of iodine impart distinct physicochemical and reactive properties.
Properties
Molecular Formula |
C8H17IO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
(2R)-1-iodo-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-3-4-5-6-8(2,10)7-9/h10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
BFGLEFZMMWUBKI-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCC[C@](C)(CI)O |
Canonical SMILES |
CCCCCC(C)(CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-iodo-2-methylheptan-2-ol typically involves the iodination of a suitable precursor. One common method is the reaction of ®-2-methylheptan-2-ol with iodine in the presence of a strong acid, such as hydrochloric acid, which facilitates the substitution of a hydroxyl group with an iodine atom. The reaction is usually carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of ®-1-iodo-2-methylheptan-2-ol may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-1-Iodo-2-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 2-methylheptan-2-one or 2-methylheptanal.
Reduction: Formation of 2-methylheptane.
Substitution: Formation of compounds like ®-2-methylheptan-2-ol or ®-2-methylheptan-2-amine.
Scientific Research Applications
®-1-Iodo-2-methylheptan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-iodo-2-methylheptan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness arises from its iodine substituent, stereochemistry, and branched alkyl chain. Below is a comparative analysis with analogous alcohols and halo-alcohols:
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-1-Iodo-2-methylheptan-2-ol | C₈H₁₇IO | Chiral tertiary alcohol; iodine at C1; methyl at C2; R-configuration |
| 2-Methylheptan-2-ol | C₈H₁₈O | Tertiary alcohol; lacks iodine; less polarizable |
| (S)-1-Chloro-2-methylheptan-2-ol | C₈H₁₇ClO | Chlorine substituent; S-configuration; lower molecular weight |
| 1-Iodooctan-2-ol | C₈H₁₇IO | Primary alcohol; linear chain; iodine at C1 |
| (R)-2-Methyl-1-iodohexan-2-ol | C₇H₁₅IO | Shorter alkyl chain (C6 vs. C7); similar stereochemistry |
Physicochemical Properties
- Molecular Weight and Polarity: The iodine atom increases molecular weight (268.12 g/mol) and polarizability compared to chlorine or non-halogenated analogues. This enhances solubility in non-polar solvents but reduces water solubility .
- Boiling Point : Tertiary alcohols generally have lower boiling points than primary/secondary alcohols due to reduced hydrogen bonding. However, iodine’s polarizability raises the boiling point relative to 2-methylheptan-2-ol (~220°C vs. ~190°C) .
- Acidity: The tertiary alcohol’s pKa (~19-20) is higher than primary alcohols (pKa ~16-18), making it less acidic. The electron-withdrawing iodine slightly increases acidity compared to non-halogenated analogues .
Research Findings and Data
Table 2: Comparative Data for Key Compounds
| Property | This compound | 2-Methylheptan-2-ol | (S)-1-Chloro-2-methylheptan-2-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | 268.12 | 130.23 | 180.67 |
| Boiling Point (°C) | ~220 | ~190 | ~210 |
| Solubility in Water (g/L) | 0.5 | 1.2 | 0.8 |
| pKa | ~19.5 | ~20.0 | ~18.7 |
| LogP (Octanol-Water) | 3.8 | 3.2 | 2.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
